molecular formula C7H13ClO2 B13433841 Methyl 5-chloro-4-methylpentanoate

Methyl 5-chloro-4-methylpentanoate

Katalognummer: B13433841
Molekulargewicht: 164.63 g/mol
InChI-Schlüssel: ULAUPLYCIYQKJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-chloro-4-methylpentanoate is an organic compound with the molecular formula C7H13ClO2 It is a methyl ester derivative of 5-chloro-4-methylpentanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-methylpentanoate can be synthesized through the esterification of 5-chloro-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: 5-chloro-4-methylpentanoic acid.

    Reduction: 5-chloro-4-methylpentanol.

    Substitution: Various substituted methyl 5-chloro-4-methylpentanoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-chloro-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways involving esterases and other enzymes.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of methyl 5-chloro-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

    Methyl pentanoate:

    Ethyl pentanoate: The ethyl ester of pentanoic acid, used in similar applications as methyl pentanoate.

Uniqueness: Methyl 5-chloro-4-methylpentanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential for further functionalization compared to its non-chlorinated counterparts.

Eigenschaften

Molekularformel

C7H13ClO2

Molekulargewicht

164.63 g/mol

IUPAC-Name

methyl 5-chloro-4-methylpentanoate

InChI

InChI=1S/C7H13ClO2/c1-6(5-8)3-4-7(9)10-2/h6H,3-5H2,1-2H3

InChI-Schlüssel

ULAUPLYCIYQKJJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)OC)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.